molecular formula C12H18N2 B1595240 1-Methyl-N-phenylpiperidin-4-amine CAS No. 22261-94-5

1-Methyl-N-phenylpiperidin-4-amine

Cat. No.: B1595240
CAS No.: 22261-94-5
M. Wt: 190.28 g/mol
InChI Key: GXJSWUKLJQHQFZ-UHFFFAOYSA-N
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Description

1-Methyl-N-phenylpiperidin-4-amine is an organic compound with the molecular formula C₁₂H₁₈N₂. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-N-phenylpiperidin-4-amine can be synthesized through several methods. One common approach involves the reduction of 1-methyl-4-piperidone using a palladium catalyst in the presence of hydrogen . Another method includes the reductive amination of 4-piperidone with methylamine and phenylamine under acidic conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale hydrogenation processes. These processes utilize palladium or rhodium catalysts to ensure high yields and purity . The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-phenylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or rhodium catalysts.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives.

Comparison with Similar Compounds

  • 1-Methyl-4-phenylpiperidin-4-amine
  • N-Benzyl-1-methylpiperidin-4-amine
  • 1-Methylpiperidin-4-amine

Comparison: 1-Methyl-N-phenylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For instance, the presence of the phenyl group enhances its ability to interact with aromatic receptors, making it more effective in certain applications .

Properties

IUPAC Name

1-methyl-N-phenylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14-9-7-12(8-10-14)13-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJSWUKLJQHQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176808
Record name 1-Methyl-N-phenylpiperidin-4-amine
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22261-94-5
Record name 1-Methyl-N-phenyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22261-94-5
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Record name 1-Methyl-N-phenylpiperidin-4-amine
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Record name 1-Methyl-N-phenylpiperidin-4-amine
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Record name 1-methyl-N-phenylpiperidin-4-amine
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Synthesis routes and methods

Procedure details

A solution of aniline (2.0 g, 1.95 mL, 21.475 mmol), N-methyl-4-piperidone (2.64 mL, 21.475 mmol) and AcOH (1.21 mL, 21.475 mmol) in dry 1,2-dichloroethane (20 mL) was treated with NaBH(OAc)3 (6.82 g, 32.213 mmol) at 0° C. The reaction was brought to room temperature and stirred for over night (16 h). The reaction was basified with 1 N NaOH solution (40 mL) and product was extracted into CH2Cl2 (2×25 mL). The combined CH2Cl2 layer was washed with brine (15 mL) and dried (Na2SO4). Solvent was evaporated and crude was purified by column chromatography (2 M NH3 in MeOH:CH2Cl2, 5:95) to obtain compound 1-methyl-N-phenylpiperidin-4-amine (4.0 g, 98%) as a solid. 1H NMR (DMSO-d6) δ: 1.29-1.42 (m, 2H), 1.82-1.88 (m, 2H), 1.93-2.02 (m, 2H), 2.15 (s, 3H), 2.68-2.74 (m, 2H), 3.08-3.18 (m, 1H), 5.36 (d, 1H, J=8.1 Hz), 6.47 (t, 1H, J=7.2 Hz), 6.54 (d, 2H, J=7.8 Hz), 7.03 (t, 2H, J=7.2 Hz); ESI-MS (m/z, %) 191 (MH+, 100).
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
2.64 mL
Type
reactant
Reaction Step One
Name
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
6.82 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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